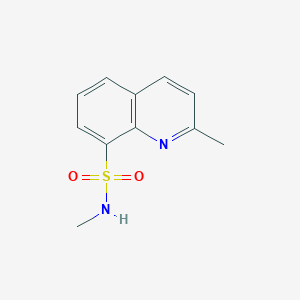

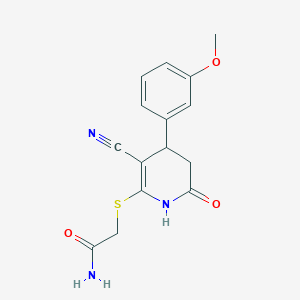

N-(3-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

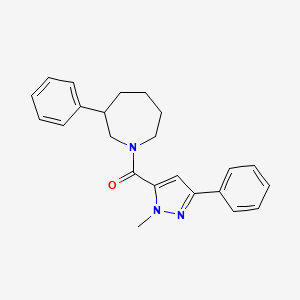

The compound “N-(3-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide” is a complex organic molecule. It contains a fluorophenyl group, a trimethylated dioxopyrimidine ring, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a dioxopyrimidine ring indicates a bicyclic structure, and the various substituents (the fluorophenyl group, the trimethyl groups, and the sulfonamide group) will add further complexity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfonamide group could make the compound polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A series of polymethoxylated-pyrazoline benzene sulfonamides, potentially related structurally to N-(3-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, were investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II). These compounds, despite having lower tumor selectivity compared to reference compounds like 5-Fluorouracil and Melphalan, demonstrated selective cytotoxicity and superior carbonic anhydrase inhibitory activity, highlighting their potential as lead molecules for further investigation in cancer research (Kucukoglu et al., 2016).

PET Tracer Precursors and Imaging

The synthesis of a novel sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, for use as a precursor in (18 F)fluoride chemistry for positron emission tomography (PET) imaging, was described. This development represents a significant advancement in the use of sulfonamide derivatives for diagnostic imaging, offering potential for more effective imaging of diseases (Gebhardt & Saluz, 2012).

Antitumor Drug Development

Research focused on the design and synthesis of sulfonamide derivatives, incorporating elements such as 5-flurouracil and nitrogen mustard, aimed at developing potent antitumor agents with low toxicity. These compounds showcased high antitumor activity and low toxicity in mice, indicating their potential as effective cancer treatments. This approach to drug design underlines the versatility of sulfonamide compounds in developing targeted therapies for cancer (Huang, Lin, & Huang, 2001).

Wirkmechanismus

Zukünftige Richtungen

Given the lack of information on this specific compound, future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and any biological activity it might have .

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-5-9(14)7-10/h4-7,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCGVAFTKQTCBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)

![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)